molecular formula C12H23O14P B3052756 Trehalose-6-phosphate CAS No. 4484-88-2

Trehalose-6-phosphate

Cat. No.: B3052756
CAS No.: 4484-88-2
M. Wt: 422.28 g/mol
InChI Key: LABSPYBHMPDTEL-LIZSDCNHSA-N
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Description

Trehalose-6-phosphate is a phosphorylated disaccharide that plays a crucial role in the metabolism of trehalose, a sugar found in many organisms including plants, fungi, and bacteria. It is an essential signaling molecule that links growth and development to the carbon status of the cell. This compound is synthesized from uridine diphosphate glucose and glucose-6-phosphate by the enzyme this compound synthase, and it is subsequently dephosphorylated to trehalose by this compound phosphatase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trehalose-6-phosphate is synthesized through a two-step enzymatic pathway. The first step involves the enzyme this compound synthase, which catalyzes the transfer of glucose from uridine diphosphate glucose to glucose-6-phosphate, forming this compound. The second step involves the enzyme this compound phosphatase, which dephosphorylates this compound to produce trehalose .

Industrial Production Methods: Industrial production of this compound typically involves the use of genetically engineered microorganisms that overexpress the enzymes this compound synthase and this compound phosphatase. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of this compound .

Comparison with Similar Compounds

Trehalose-6-phosphate is unique compared to other similar compounds due to its dual role as a metabolic intermediate and a signaling molecule. Similar compounds include:

This compound’s unique role in signaling and metabolism makes it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABSPYBHMPDTEL-LIZSDCNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trehalose 6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4484-88-2
Record name Trehalose, 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4484-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trehalose-6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trehalose-6-Phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02430
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trehalose 6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of trehalose-6-phosphate in trehalose biosynthesis?

A1: this compound (T6P) is a crucial intermediate in the biosynthesis of trehalose, a disaccharide known for its protective role against various stresses in many organisms. [] The biosynthesis involves two key enzymes: this compound synthase (TPS) and this compound phosphatase (TPP). TPS catalyzes the first step by transferring glucose from UDP-glucose to glucose-6-phosphate, forming T6P. [, ] Subsequently, TPP dephosphorylates T6P, yielding free trehalose. [, , ]

Q2: Does the accumulation of T6P have any detrimental effects on yeast cells?

A3: Yes, accumulating high levels of T6P in yeast, such as in TPS2 mutants, can lead to temperature sensitivity for growth and other phenotypic changes. []

Q3: How does T6P influence fermentation and glucose repression in yeast?

A4: this compound plays a critical role in regulating sugar metabolism and glucose repression in yeast. Studies have shown that T6P promotes fermentation and is essential for the wild-type metabolic response to glucose. [] It also plays a crucial role in glucose repression, whereby the presence of glucose inhibits the expression of genes involved in gluconeogenesis. []

Q4: Can TPS1 homologues from other organisms functionally complement the phenotypic defects observed in a Saccharomyces cerevisiae tps1 mutant?

A5: While some TPS1 homologues can rescue the growth of Sctps1 on glucose, their ability to fully complement the metabolic and phenotypic defects varies. For instance, TPS1 from Klyveromyces lactis completely restores wild-type metabolic patterns and fermentation capacity. In contrast, TPS1 homologues from certain bacteria, plants, and insects fail to recover T6P accumulation, ATP levels, and fermentation capacity, resembling the Sctps1 mutant phenotype. []

Q5: How does T6P interact with SnRK1 in plants, and what is the implication of this interaction for growth regulation?

A6: T6P acts as an inhibitor of SnRK1, a key energy sensor in plants. [] This interaction is proposed to be part of a growth-regulating loop. High sucrose levels lead to T6P accumulation, inhibiting SnRK1 and promoting anabolic processes and growth. Conversely, low T6P levels, caused by factors like low glucose-6-phosphate, activate SnRK1, shifting the plant's metabolism towards catabolic processes to cope with energy and carbon deprivation. []

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